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Compound of Interest

Compound Name: 4-fluoro AB-BUTINACA

Cat. No.: B10854169

Get Quote

Executive Summary & Chemical Context
4-fluoro AB-BUTINACA represents a specific structural evolution within the indazole-3-

carboxamide class of synthetic cannabinoids. It is the 4-fluorobutyl analog of the internationally

controlled substance AB-BUTINACA.

The emergence of this compound follows a classic "cat-and-mouse" pattern in clandestine drug

design: as specific linkers or tails are regulated (e.g., the pentyl chain of AB-PINACA), chemists

modify the structure to evade legal scheduling while retaining—or often enhancing—biological

activity.[1] The introduction of a fluorine atom at the terminal (

) position of the butyl chain is a critical modification that significantly alters the compound's
pharmacodynamics and metabolic stability.

Structural Classification
Core Scaffold: Indazole (1H-indazole-3-carboxamide).[2]

Linker: Amide.

Head Group: L-Valine amide (derived from "AB" nomenclature).
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Tail Group: 4-Fluorobutyl chain.[3]

Structural Analysis & SAR Map
The pharmacological potency of 4-fluoro AB-BUTINACA is dictated by the interaction of its

four distinct structural domains with the CB1 receptor's hydrophobic binding pocket.

The "Fluorine Effect" in SAR
The substitution of a hydrogen atom with fluorine at the 4-position of the butyl chain (the "tail")

is the defining feature of this analog.

Electronic Effects: Fluorine is highly electronegative, altering the electron density of the tail.

This can enhance binding affinity through stronger van der Waals interactions with aromatic

residues (e.g., Phenylalanine 200) in the CB1 receptor transmembrane helices.

Metabolic Blockade: The C–F bond is extremely stable (approx. 116 kcal/mol). Terminal

fluorination blocks the primary metabolic route of

-oxidation, preventing the rapid formation of hydroxylated and carboxylated metabolites that
typically lead to clearance. This often results in a prolonged half-life and increased in vivo
toxicity.

SAR Visualization
The following diagram maps the structural domains of 4-fluoro AB-BUTINACA and their

specific contributions to receptor activity.
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Figure 1: Structural dissection of 4-fluoro AB-BUTINACA highlighting the functional impact of

the N1-tail modification.

Comparative Pharmacology: Performance Metrics
This section objectively compares 4-fluoro AB-BUTINACA against its parent compound (AB-

BUTINACA) and the standard reference ligand JWH-018.

Binding Affinity and Potency
Experimental data indicates that terminal fluorination generally preserves or enhances affinity

for the CB1 receptor compared to the unfluorinated alkyl chain.

Compound Tail Structure
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/

)
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Efficacy (

)

4-Fluoro AB-

BUTINACA
4-Fluorobutyl

High (

nM estimated)*

Very High (Sub-

nanomolar)

Full Agonist

(~300%)

AB-BUTINACA 1-Butyl 0.299 nM [1] 0.67 nM [1]
Full Agonist

(113%)

JWH-018 1-Pentyl 9.0 nM ~10 nM
Full Agonist

(100%)

Note on Data Sources: While direct radioligand

values for 4-fluoro AB-BUTINACA are limited in public literature, Surface Plasmon Resonance
(SPR) studies [2] have demonstrated it possesses a stronger binding affinity than JWH-018.
Furthermore, analogs with 4-fluorobutyl tails (e.g., MDMB-4F-BUTINACA) consistently show
single-digit nanomolar to sub-nanomolar potency (

) [3].
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Toxicity & In Vivo Effects
The enhanced stability provided by the fluorine atom translates to potent in vivo effects.

Acute Toxicity: In murine models, 4-fluoro AB-BUTINACA exhibits a lower

(higher toxicity) compared to JWH-018 [2].

Tetrad Profile: It induces profound hypothermia, catalepsy, and motor suppression at doses

as low as 0.1 mg/kg, characteristic of high-efficacy CB1 agonism.

Signaling Pathway & Mechanism of Action
Upon binding to the CB1 receptor (a G-protein coupled receptor), 4-fluoro AB-BUTINACA
triggers a cascade of intracellular events. The high efficacy of this compound often leads to

rapid receptor phosphorylation and

-arrestin recruitment, which is associated with tolerance and adverse effects (e.g., seizures).
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Figure 2: Signal transduction pathway activated by 4-fluoro AB-BUTINACA. Note the dual

activation of G-protein and

-arrestin pathways.

Experimental Methodologies
To validate the SAR profile of 4-fluoro AB-BUTINACA, the following standardized protocols

are recommended. These ensure reproducibility and allow for direct comparison with other

SCRAs.

Protocol A: Functional Binding Assay
Purpose: To measure the intrinsic efficacy (
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) and potency (

) of the ligand.

Membrane Preparation: Use CHO or HEK293 cells stably expressing human CB1 receptors.

Harvest and homogenize in ice-cold Tris-EDTA buffer.

Incubation:

Mix 10

g membrane protein with varying concentrations of 4-fluoro AB-BUTINACA (

to

M).

Add 0.1 nM

and 10

M GDP.

Incubate for 60 minutes at 30°C.

Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Normalize data to basal (0%) and CP-55,940 (100%) response. Fit to a non-linear

regression model (Sigmoidal Dose-Response).

Protocol B: Surface Plasmon Resonance (SPR) Kinetics
Purpose: To determine real-time binding kinetics (

,

) and affinity (

).
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Sensor Chip: Immobilize solubilized CB1 receptors onto a lipophilic sensor chip (e.g., L1

chip) to mimic the membrane environment.

Analyte Injection: Inject 4-fluoro AB-BUTINACA at increasing concentrations (e.g., 6.25

M to 100

M) over the surface.

Flow Rate: Maintain a high flow rate (30

L/min) to minimize mass transport limitations.

Regeneration: Use mild detergent pulses (e.g., CHAPS) to remove bound ligand between

cycles.

Validation: Compare sensorgrams against a reference channel (no receptor) to subtract non-

specific binding.

Toxicology & Metabolism
Metabolic Stability: Unlike AB-BUTINACA, which is readily metabolized via hydroxylation at the

terminal butyl carbon, 4-fluoro AB-BUTINACA resists this specific pathway.

Primary Metabolites: Hydrolysis of the amide linker (forming the carboxylic acid) and

oxidative defluorination are observed, but the rate of clearance is often slower.

Forensic Marker: The presence of the 4-fluoro-butanoic acid metabolite or the intact parent

compound in biological matrices is a key indicator of consumption [4].

Safety Warning: Due to the high efficacy and potential for off-target effects, 4-fluoro AB-
BUTINACA poses a significant risk of severe toxicity, including cardiotoxicity and seizures. It is

strictly for research and forensic applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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